(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide
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Overview
Description
2-[(3,5-dichlorophenyl)hydrazinylidene]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile is a dichlorobenzene.
Scientific Research Applications
Chemical Reactivity and Synthesis
(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide is a compound that exhibits interesting chemical reactivity. One study demonstrates that 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile, a structurally similar compound, reacts with carboxylic acid anhydrides and chlorides to afford acylation products, depending on the conditions and nature of the acylating agent (Makei et al., 2004).
Applications in Herbicide Development
Research has shown that compounds structurally related to this compound can be used in the development of herbicides. A study demonstrated the synthesis of novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, which showed moderate herbicidal activity against rape (Wang et al., 2006).
Antimicrobial Properties
This compound and its derivatives have been found to have potential antimicrobial properties. For example, derivatives of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines have been studied for their antimicrobial activity against strains of gram-positive and gram-negative bacteria as well as yeast fungi (Demchenko et al., 2021).
Analgesic Properties
Compounds structurally similar to this compound have also been explored for their analgesic properties. A study on hydrobromides (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives, which are structurally related, indicated potential analgesic activity (Demchenko et al., 2018).
Anxiolytic Activity
Another potential application of this compound is in the development of anxiolytic drugs. Similar compounds, such as 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro5H -[1,2,4] triazolo[4,3-a]azepine-3-yl-methyl)- urea derivatives, have shown anxiolytic activity in preliminary pharmacological screenings (Demchenko et al., 2020).
Properties
Molecular Formula |
C15H14Cl2N6 |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide |
InChI |
InChI=1S/C15H14Cl2N6/c16-10-6-11(17)8-12(7-10)19-20-13(9-18)15-22-21-14-4-2-1-3-5-23(14)15/h6-8,19H,1-5H2/b20-13+ |
InChI Key |
KTRRUWMJMNXPMQ-DEDYPNTBSA-N |
Isomeric SMILES |
C1CCC2=NN=C(N2CC1)/C(=N/NC3=CC(=CC(=C3)Cl)Cl)/C#N |
SMILES |
C1CCC2=NN=C(N2CC1)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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